molecular formula C12H16O8 B1347578 Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate CAS No. 1032-95-7

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Cat. No. B1347578
CAS RN: 1032-95-7
M. Wt: 288.25 g/mol
InChI Key: NXMOMNBIDWYNOP-UHFFFAOYSA-N
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Description

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a chemical compound with the empirical formula C12H16O8 . It has a molecular weight of 288.25 .


Synthesis Analysis

The synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves the formation of a mixture of maleic anhydride and hexamethylbenzene when exposed to ultraviolet irradiation .


Molecular Structure Analysis

The molecular structure of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate contains a total of 36 bonds, including 20 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 four-membered ring, and 4 esters (aliphatic) .


Physical And Chemical Properties Analysis

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 356.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.2±3.0 kJ/mol and a flash point of 155.6±26.5 °C . The index of refraction is 1.474 .

properties

IUPAC Name

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOMNBIDWYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908252
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

CAS RN

1032-95-7, 3999-67-5
Record name NSC122966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC103000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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